4-(4-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
“4-(4-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from pyrazolo[3,4-b]pyridin-6-ones . The process involves reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the subsequent elimination of a benzamide molecule in a superbasic medium .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .Chemical Reactions Analysis
Pyrazole derivatives have shown a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities . They are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity, etc .Physical and Chemical Properties Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds . They have up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Mechanism of Action
One of the compounds, h2, containing a pyrazolo[3,4-b]pyridin-6-one scaffold, exhibited anticancer activity against six tumor cell lines . It inhibited the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Safety and Hazards
New azafluorenones, 2-aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones, were prepared to evaluate their cytotoxic/anticancer properties, also their inhibitory effects on hCA I and II isoenzymes . The compounds H5 and H6 can be considered for further designs with their cytotoxic and CA inhibitory profiles .
Future Directions
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-14-8-6-12(7-9-14)15-10-17(23)20-18-16(15)11-19-21(18)13-4-2-1-3-5-13/h1-9,11,15,22H,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFEHCVLZKLOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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